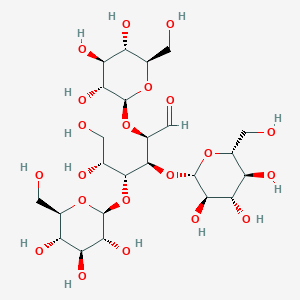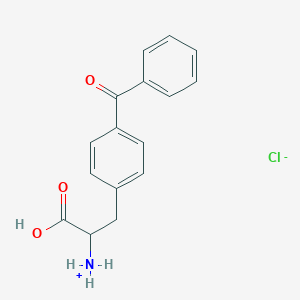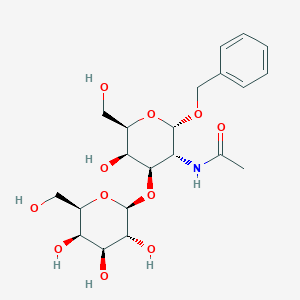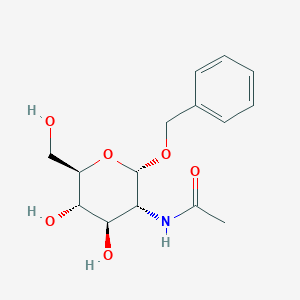
纤维五糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cellopentaose, also known as Cellopentaose, is a useful research compound. Its molecular formula is C30H52O26 and its molecular weight is 828.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cellopentaose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cellopentaose including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酶-底物相互作用研究
已经开发出一种利用 18O 标记水和 ESI-MS 检测的新方法来研究糖苷水解酶的亚位点-底物相互作用,包括纤维五糖水解分析。该技术允许检测和分析酶催化的水解,而无需化学修饰底物,从而保留了天然酶-底物相互作用。它证实了来自解淀粉芽孢杆菌的内切葡聚糖酶 Cel5A 在纤维五糖中优先进行糖苷键水解,展示了在理解酶特异性和机制方面的重要应用 (Schagerlöf 等,2009).
磷解裂解研究
对热纤维梭菌细胞提取物的研究表明,β-葡聚糖底物(包括纤维五糖)的磷解裂解速率明显高于水解裂解速率。这项研究强调了微生物纤维素降解中磷解裂解与水解裂解的代谢控制和效率,这对于生物燃料生产和理解微生物消化过程至关重要 (Zhang & Lynd, 2004).
纤维寡糖分离方法
对纤维寡糖(包括纤维五糖)的制备分离方法的比较研究强调了这些寡糖在纤维素酶/纤维素研究中的需求以及食品中潜在的非热量填充剂。在评估的方法中,木炭-硅藻土吸附层析被认为是制备纯纤维寡糖最有效的方法,突出了纤维五糖生产在科学和工业应用中的关键方面 (Akpinar & Penner, 2008).
分子动力学模拟
通过分子动力学模拟研究纤维寡糖在水溶液中的相互行为,可以深入了解糖-糖和糖-水相互作用。对于纤维五糖,确定了这些相互作用之间的关键平衡,影响了其聚集状态和自扩散运动。这项研究提供了有关纤维寡糖在溶液中的行为的宝贵信息,与生物能源和材料科学等各个领域相关 (Umemura 等,2004).
作用机制
Target of Action
Cellopentaose, a penta oligosaccharide of cellulose , primarily targets enzymes known as endoglucanases and cellobiohydrolases . These enzymes, particularly those belonging to the glycoside hydrolase family 6 (GH6) and glycoside hydrolase family 9 (GH9), play a crucial role in the degradation of cellulose . They cleave the β-1,4-glycosidic linkages in cellulose, thereby breaking down the cellulose chains into cellooligosaccharides .
Mode of Action
Cellopentaose interacts with its target enzymes in a specific manner. For instance, GH6 cellobiohydrolase from Paenibacillus curdlanolyticus B-6 exhibits high substrate specificity towards cellopentaose . This enzyme acts as an exo-type cellobiohydrolase, hydrolyzing cellobiose and cellooligosaccharides of higher degree of polymerization by cleaving the β-1,4 glycosidic linkages . The enzyme prefers to hydrolyze cellopentaose, suggesting that cellopentaose is the minimal length substrate for this enzyme .
Biochemical Pathways
The action of cellopentaose on its target enzymes affects the biochemical pathways involved in cellulose degradation. In anaerobic cellulolytic microorganisms, the action of several cellulases releases cellobiose and longer cellodextrins, which are imported and further degraded in the cytosol to fuel the cells . The degradation of cellopentaose by the target enzymes contributes to this process, facilitating the breakdown of cellulose and the production of energy.
Pharmacokinetics
For example, NcCel45A, an endoglucanase from Neurospora crassa OR74A, displays excellent stability at elevated temperatures up to 70 °C and pHs ranging from 5 to 9 . This suggests that the enzymes interacting with cellopentaose may have robust pharmacokinetic properties that could impact the bioavailability of cellopentaose.
Result of Action
The action of cellopentaose results in the hydrolysis of cellulose, leading to the production of shorter cellooligosaccharides and cellobiose . This process contributes to the degradation of cellulose, facilitating the release of glucose units that can be used for energy production .
Action Environment
The action of cellopentaose and its target enzymes can be influenced by various environmental factors. For instance, the activity of NcCel45A, an enzyme that interacts with cellopentaose, is most active at pH 6.0 and 60 °C . Moreover, this enzyme is uniquely resistant to a wide range of organic solvents , suggesting that the action of cellopentaose may be stable across a variety of environmental conditions.
生化分析
Biochemical Properties
Cellopentaose is involved in several biochemical reactions, primarily as a substrate for enzymes such as β-glucosidases and cellulases. These enzymes catalyze the hydrolysis of cellopentaose into glucose units. Cellopentaose interacts with cellulases, which break down the β-1,4-glycosidic bonds, and β-glucosidases, which further hydrolyze the resulting cellobiose into glucose . These interactions are crucial for the efficient degradation of cellulose in various organisms.
Cellular Effects
Cellopentaose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, cellopentaose serves as a carbon source, promoting growth and energy production. It can induce the expression of genes encoding cellulolytic enzymes, enhancing the organism’s ability to degrade cellulose . Additionally, cellopentaose affects cellular metabolism by providing glucose, which enters glycolysis and the citric acid cycle, generating ATP and other metabolic intermediates.
Molecular Mechanism
At the molecular level, cellopentaose exerts its effects through binding interactions with cellulases and β-glucosidases. These enzymes recognize and bind to cellopentaose, catalyzing its hydrolysis into glucose units. The binding of cellopentaose to these enzymes involves specific amino acid residues in the active site, facilitating the cleavage of β-1,4-glycosidic bonds . This process is essential for the conversion of cellulose into fermentable sugars.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cellopentaose can vary over time. Cellopentaose is relatively stable under standard storage conditions, maintaining its biochemical activity for extended periods. Its degradation can occur in the presence of specific enzymes or under extreme conditions. Long-term studies have shown that cellopentaose can sustain microbial growth and enzyme production over several days, indicating its stability and prolonged efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of cellopentaose in animal models depend on the dosage administered. At low doses, cellopentaose can enhance gut microbiota by serving as a prebiotic, promoting the growth of beneficial bacteria. At high doses, it may cause gastrointestinal discomfort or other adverse effects. Studies have shown that moderate doses of cellopentaose can improve metabolic health by increasing the production of short-chain fatty acids and enhancing nutrient absorption .
Metabolic Pathways
Cellopentaose is involved in metabolic pathways related to carbohydrate metabolism. It is hydrolyzed by cellulases and β-glucosidases into glucose, which enters glycolysis and the citric acid cycle. These pathways generate ATP, NADH, and other metabolic intermediates essential for cellular functions. Cellopentaose also interacts with enzymes such as cellobiose phosphorylase, which catalyzes the phosphorolysis of cellobiose into glucose-1-phosphate and glucose .
Transport and Distribution
Within cells, cellopentaose is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of cellopentaose into the cytoplasm, where it undergoes enzymatic hydrolysis. The distribution of cellopentaose within tissues depends on its interaction with various binding proteins, which can affect its localization and accumulation .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cellopentaose involves the enzymatic hydrolysis of cellulose using cellulases.", "Starting Materials": [ "Cellulose", "Cellulases" ], "Reaction": [ "Cellulose is first pretreated to remove impurities and increase accessibility of the cellulose fibers.", "Cellulases are then added to the pretreated cellulose to break down the cellulose into smaller sugar units.", "The resulting mixture is then purified and the Cellopentaose is isolated using chromatography techniques." ] } | |
CAS 编号 |
2240-27-9 |
分子式 |
C30H52O26 |
分子量 |
828.7 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C30H52O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h1,7-30,32-48H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-/m0/s1 |
InChI 键 |
FJCUPROCOFFUSR-YIQJLYQHSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)O)O |
同义词 |
O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose; (Glc1-b-4)4-D-Glc; |
产品来源 |
United States |
Q1: How does cellopentaose interact with carbohydrate-binding domains (CBDs)?
A1: Cellopentaose binds to CBDs, particularly those from cellulase enzymes, through a combination of hydrogen bonding and van der Waals interactions. The binding occurs along a cleft on the surface of the CBD, which typically accommodates around five glucopyranosyl units. [, , , ] This interaction plays a crucial role in the ability of cellulases to bind to and degrade cellulose.
Q2: Does cellopentaose binding affect the stability of CBDs?
A2: Yes, binding of cellopentaose to CBDs, such as CBDN1 from Cellulomonas fimi, enhances their thermal stability. [] This increased stability is attributed to the ligand binding shifting the unfolding equilibrium towards the native state of the protein.
Q3: What is the significance of cellopentaose being a hydrolysis product of larger cellulose molecules?
A3: Cellopentaose acts as an intermediate product during the enzymatic breakdown of cellulose. [, , , , , ] Understanding its production and further hydrolysis by enzymes like β-glucosidases is crucial for optimizing cellulose degradation for biofuel production.
Q4: What is the molecular formula and weight of cellopentaose?
A4: The molecular formula of cellopentaose is C30H52O26. Its molecular weight is 828.72 g/mol.
Q5: What spectroscopic techniques are used to characterize cellopentaose?
A5: NMR spectroscopy, including 1H-1H COSY and 13C-1H HSQC, is commonly employed to assign the structure and study the configuration of cellopentaose in solution. X-ray photoelectron spectroscopy (XPS) can provide information about the chemical environment of carbon and oxygen atoms within the cellopentaose molecule. []
Q6: How does cellopentaose behave in aqueous solutions?
A6: Cellopentaose exhibits varying configurations of α- and β-anomers at the reducing end (C1) in aqueous solutions. As the degree of polymerization increases in cellooligosaccharides, the β-form becomes more prevalent. []
Q7: How do enzymes like β-glucosidases act on cellopentaose?
A7: β-Glucosidases, such as those from Trichoderma reesei and Candida peltata, hydrolyze cellopentaose by cleaving the β-1,4-glycosidic bonds. This process typically yields glucose and smaller cellooligosaccharides, ultimately contributing to the complete breakdown of cellulose. [, , ]
Q8: Can cellopentaose be used as a substrate for enzymatic synthesis?
A8: Yes, cellopentaose can serve as a substrate for certain glycosyltransferases, like xylosyltransferases from Arabidopsis thaliana. [] These enzymes can add xylosyl residues to cellopentaose, leading to the formation of more complex carbohydrates like xyloglucan.
Q9: How is computational chemistry used to study cellopentaose and related enzymes?
A9: Molecular docking simulations are used to predict the binding modes and interactions of cellopentaose with enzymes like β-glucosidase B from Paenibacillus polymyxa. [] These insights help in understanding the substrate specificity and catalytic mechanism of these enzymes.
Q10: How does the chain length of cellooligosaccharides affect their binding to CBDs?
A10: Studies have shown that binding affinity to CBDs generally increases with the degree of polymerization of cellooligosaccharides. [] For example, cellohexaose exhibits a higher binding affinity compared to cellopentaose. This suggests that a longer carbohydrate chain allows for more extensive interactions with the binding cleft of the CBD.
Q11: What is the effect of modifying specific amino acid residues in enzymes that interact with cellopentaose?
A11: Mutating specific amino acid residues within the active site of enzymes, such as those involved in substrate binding or catalysis, can significantly impact their activity towards cellopentaose. [] For instance, mutations in the substrate binding cleft of a rice β-glucosidase glycosynthase affected its ability to synthesize long p-nitrophenyl (pNP)-cellooligosaccharides.
Q12: How is cellopentaose typically separated and purified from complex mixtures?
A12: Several techniques are employed for cellopentaose purification, including:
- Size-exclusion chromatography: Bio-Gel P-2 columns are commonly used to separate cellopentaose based on its molecular size. []
- Polyacrylamide gel chromatography: This method allows for the preparative separation of high-purity cellopentaose. []
- Preparative silica column chromatography: This method provides efficient separation of cellopentaose from other cellooligosaccharides. []
Q13: What methods are used to detect and quantify cellopentaose?
A13: Common detection and quantification methods include:
- High-performance liquid chromatography (HPLC): HPLC is widely used to analyze the products of cellopentaose hydrolysis by enzymes. [, ]
- Fluorophore-assisted carbohydrate electrophoresis (FACE): FACE offers a sensitive method for the qualitative analysis of cellopentaose. []
- Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS): This technique allows for the accurate determination of the molecular weight of cellopentaose. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)





